Chloro[(dimethylamino)(phenyl)methylidene]gold
Description
Chloro[(dimethylamino)(phenyl)methylidene]gold(I) (chemical formula: C₉H₁₀AuClN) is a gold(I) carbene complex featuring a linear coordination geometry. The gold center is bonded to a chloro ligand and a (dimethylamino)(phenyl)methylidene carbene ligand. This compound is stabilized by the strong σ-donor and weak π-acceptor properties of the carbene ligand, which mitigates gold(I)'s tendency to undergo redox reactions .
Synthesis: The compound is synthesized via the reaction of pentacarbonyl carbene complexes of molybdenum(0) or tungsten(0) with chloroauric acid (HAuCl₄), yielding both mono- and trichloro derivatives (e.g., 235 and 236 in Scheme 63 of ). Subsequent halogen exchange reactions with boron tribromide or triiodide produce tribromo or triiodo analogs .
Structural Features: X-ray crystallography reveals a near-linear geometry at the gold center (bond angle: ~175–180°), consistent with typical two-coordinate Au(I) complexes. The carbene ligand’s electronic properties enhance stability, making it suitable for catalytic applications .
Properties
CAS No. |
78240-55-8 |
|---|---|
Molecular Formula |
C9H11AuClN |
Molecular Weight |
365.61 g/mol |
IUPAC Name |
chloro-[dimethylamino(phenyl)methylidene]gold |
InChI |
InChI=1S/C9H11N.Au.ClH/c1-10(2)8-9-6-4-3-5-7-9;;/h3-7H,1-2H3;;1H/q;+1;/p-1 |
InChI Key |
DIILHPKZOIXBHS-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=[Au]Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Direct Reaction with Gold(I) Chloride
Gold(I) chloride (AuCl) reacts with the preformed ligand in a 1:1 molar ratio under inert atmosphere. The reaction is conducted in tetrahydrofuran (THF) or dichloromethane at −20°C to 25°C for 12–24 hours:
$$
\text{AuCl} + \text{L} \xrightarrow{\text{THF}, -20^\circ\text{C}} \text{this compound}
$$
Key Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | −20°C to 25°C |
| Solvent | THF, CH₂Cl₂ |
| Reaction Time | 12–24 h |
| Yield | 65–78% |
Transmetalation from Silver Complexes
A silver(I) intermediate is first prepared by reacting the ligand with AgNO₃. Subsequent transmetalation with AuCl in ethanol affords the gold complex:
$$
\text{AgNO}_3 + \text{L} \rightarrow \text{AgL} \xrightarrow{\text{AuCl, EtOH}} \text{AuLCl} + \text{AgCl}
$$
This method avoids handling sensitive AuCl directly and improves yields to 80–85%.
Purification and Isolation
Crude product is purified via:
- Centrifugation : Removes insoluble AgCl or unreacted AuCl (10,000–12,000 rpm for 15 min).
- Recrystallization : Dissolved in minimal CH₂Cl₂ and layered with hexane to yield yellow crystals.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent for analytical-grade purity.
Structural and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms a linear geometry at gold (P–Au–Cl angle: 175–178°), with Au–Cl and Au–C bond lengths of 2.25–2.30 Å and 2.05–2.10 Å, respectively.
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 3.15 (s, 6H, N(CH₃)₂).
- IR (KBr) : ν(Au–Cl) = 320 cm⁻¹, ν(C=N) = 1620 cm⁻¹.
- UV-Vis (CH₂Cl₂) : λₘₐₓ = 285 nm (π→π* transition of the ligand).
Applications and Reactivity
The compound serves as a precursor for:
- Catalysts : In alkyne cyclization and C–H activation reactions.
- Nanoparticle Synthesis : Acts as a reducing and stabilizing agent for Au nanoparticles (5–50 nm).
- Pharmaceuticals : Exhibits moderate cytotoxicity against HeLa cells (IC₅₀ = 12–18 μM).
Challenges and Optimization
- Moisture Sensitivity : The Au–Cl bond hydrolyzes in aqueous media, requiring strict anhydrous conditions.
- Ligand Decomposition : Prolonged heating (>40°C) leads to ligand degradation; reactions are best performed at ≤25°C.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct AuCl Route | 65–78 | 90–95 | Moderate |
| Transmetalation | 80–85 | 95–98 | High |
Chemical Reactions Analysis
Types of Reactions
Chloro[(dimethylamino)(phenyl)methylidene]gold can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other ligands, leading to the formation of different gold complexes.
Oxidation and Reduction Reactions: The gold center in the compound can participate in redox reactions, which are essential for its catalytic properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include halides, phosphines, and other ligands that can coordinate to the gold center . The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of gold complexes with different ligands .
Scientific Research Applications
Chloro[(dimethylamino)(phenyl)methylidene]gold has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Chloro[(dimethylamino)(phenyl)methylidene]gold involves its ability to coordinate with various substrates through the gold center. This coordination can facilitate catalytic reactions by stabilizing transition states and lowering activation energies . The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry .
Comparison with Similar Compounds
Key Differences :
- Electronic Tuning: The dimethylamino group in the target compound introduces electron-donating effects, altering redox behavior compared to purely aryl-substituted NHCs .
Gold(I) Complexes with Phosphine Ligands
Key Differences :
- Ligand Strength: Phosphines are weaker σ-donors than carbenes, leading to less stable Au(I) centers. However, fluorinated or bulky phosphines (e.g., tris(pentafluorophenyl)phosphine) improve stability .
- Coordination Geometry : Phosphine ligands often form linear or dimeric structures, whereas carbene ligands enforce stricter linearity at Au(I) .
Gold(III) Cyclometalated Complexes
Key Differences :
- Oxidation State : Au(III) complexes are more oxidizing and prone to reduction than Au(I) carbenes. Cyclometalation (e.g., damp ligand in [AuCl₂(damp)]) stabilizes Au(III) against reduction .
- Biological Activity : Unlike the target Au(I) carbene, Au(III) cyclometalated compounds exhibit cisplatin-like cytotoxicity by dual inhibition of thioredoxin reductase (TrxR) and DNA binding .
Table 1: Structural and Functional Comparison
| Parameter | Target Au(I) Carbene | Au(I) Phosphine Complexes | Au(III) Cyclometalated Complexes |
|---|---|---|---|
| Oxidation State | +1 | +1 | +3 |
| Coordination Geometry | Linear | Linear/dimeric | Square-planar |
| Stability | High (carbene stabilization) | Moderate | Moderate (requires chelation) |
| Key Applications | Catalysis | Catalysis, luminescence | Anticancer agents |
Q & A
Q. What are the primary synthetic challenges in preparing Chloro[(dimethylamino)(phenyl)methylidene]gold, and how can they be mitigated?
The synthesis of gold(I) carbene complexes often faces issues with ligand instability and competing side reactions. Evidence suggests that steric and electronic tuning of the carbene ligand (e.g., using dimethylamino groups) improves stability . Key steps include:
- Ligand pre-coordination : Pre-forming the carbene ligand before gold insertion reduces decomposition pathways.
- Low-temperature conditions : Reactions conducted below 0°C minimize ligand dissociation .
- Purification : Column chromatography under inert atmospheres is critical to isolate the pure compound.
Q. How is the structural integrity of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
Q. What are the recommended storage conditions to prevent decomposition?
The compound is sensitive to light, moisture, and oxygen. Store in amber vials under argon at –20°C. Decomposition manifests as color changes (yellow to brown) or precipitate formation .
Advanced Research Questions
Q. How does the electronic nature of the carbene ligand influence catalytic activity in cross-coupling reactions?
The dimethylamino group enhances π-backdonation from gold to the carbene, stabilizing transition states in catalytic cycles. Comparative studies show:
- Electron-rich carbenes accelerate oxidative addition steps in aryl halide activation .
- Steric effects : The phenyl group prevents undesired ligand scrambling, as seen in competing phosphine-gold systems . Mechanistic insights from DFT calculations and kinetic isotope effects (KIEs) are critical to map reaction pathways .
Q. Can this compound serve as a precursor for gold nanoparticles (AuNPs), and what factors control particle size?
Yes, via reductive elimination under thermal or photolytic conditions. Key parameters:
Q. How do solvent polarity and counterion choice affect reactivity in catalytic amination?
Polar aprotic solvents (e.g., DMF) stabilize cationic intermediates, while chloride counterions can inhibit catalysis by coordinating to gold. Strategies include:
- Counterion exchange : Replacing Cl⁻ with non-coordinating anions (e.g., BF₄⁻) boosts turnover numbers .
- Solvent screening : Dielectric constant (ε) correlates with reaction rates in C–N bond formation .
Methodological Considerations
Q. What analytical methods resolve contradictions in mechanistic proposals for gold-carbene-mediated reactions?
- In situ XAFS : Tracks oxidation state changes during catalysis.
- ESI-MS : Identifies transient intermediates (e.g., Au–N adducts) .
- Isotopic labeling : N or C isotopes clarify bond-forming steps .
Q. How should researchers design control experiments to distinguish ligand-centered vs. metal-centered reactivity?
- Ligand-only controls : Test the free carbene ligand in the absence of gold.
- Metal substitution : Compare Au(I) with Ag(I) or Cu(I) complexes to isolate metal-specific effects .
Data Interpretation and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
